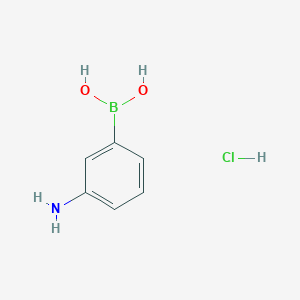

3-Aminophenylboronic acid hydrochloride

Vue d'ensemble

Description

3-Aminophenylboronic acid hydrochloride is an organic compound with the chemical formula C6H8BNO2·HCl. It is a boronic acid derivative commonly used in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. This compound appears as a white to light brown powder and is utilized as a chemical reagent, fine chemical, pharmaceutical intermediate, and material intermediate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Aminophenylboronic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-nitrophenylboronic acid with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group. The resulting 3-aminophenylboronic acid is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction and acidification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Aminophenylboronic acid hydrochloride undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by reacting with aryl or vinyl halides in the presence of a palladium catalyst.

Heck Coupling: The compound is used as a key reagent in the synthesis of boronic acid esters, which are subsequently converted to cyclobutene precursors.

Copper-Catalyzed Coupling: It can also participate in copper-catalyzed cross-coupling reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura and Heck coupling reactions.

Copper Catalysts: Used in copper-catalyzed coupling reactions.

Hydrochloric Acid: Used to form the hydrochloride salt from the free base.

Major Products:

Carbon-Carbon Bonded Compounds: Formed through Suzuki-Miyaura and Heck coupling reactions.

Cyclobutene Precursors: Synthesized from boronic acid esters.

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

3-APBA·HCl is widely utilized as a reagent in Suzuki-Miyaura coupling reactions, a critical method for constructing carbon-carbon bonds. This reaction is essential for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The compound's boronic acid functionality allows it to react with aryl halides under palladium catalysis to form biphenyl derivatives.

Table 1: Reaction Conditions for Suzuki Coupling

| Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 4-Bromoacetophenone | Pd(PPh₃)₄ | Toluene | 85 |

| 2-Bromotoluene | Pd(OAc)₂ | Ethanol | 90 |

| 4-Chlorobenzaldehyde | PdCl₂(PPh₃)₂ | DMF | 80 |

Biosensing Applications

Electrochemical Biosensors

The unique ability of boronic acids to selectively bind to diols makes 3-APBA·HCl an excellent candidate for developing biosensors, particularly for detecting saccharides and glycoproteins. Research has demonstrated its application in electrochemical sensors that utilize molecularly imprinted polymers (MIPs) for the selective detection of bacteria.

Case Study: Detection of Staphylococcus epidermidis

In a study by Golabi et al., 3-APBA was used to fabricate a cell-imprinted polymer (CIP) that exhibited high selectivity towards Staphylococcus epidermidis. The electrochemical impedance spectroscopy (EIS) technique allowed for label-free detection of bacterial cells, achieving linear responses over a concentration range of to cfu/mL. This demonstrates the compound's potential in clinical diagnostics and food safety applications .

Biomedical Applications

Self-Healing Hydrogels

Recent advancements have seen the incorporation of 3-APBA·HCl in the development of self-healing hydrogels. These materials are formed through dynamic boronic ester cross-linking, providing excellent mechanical properties and biocompatibility.

Case Study: Cellulose-Based Self-Healing Hydrogel

A study reported the synthesis of a cellulose-based hydrogel using phenylboronic acid derivatives, including 3-APBA·HCl. The hydrogel demonstrated remarkable self-healing capabilities and was effective in controlled drug release applications, particularly for doxorubicin. The hydrogel's biodegradability and biocompatibility make it suitable for tissue engineering and drug delivery systems .

Chemical Properties and Safety

3-Aminophenylboronic acid hydrochloride is characterized by its off-white crystalline appearance and a molecular weight of 173.41 g/mol. It is crucial to handle this compound with care due to its potential hazards; proper safety protocols should be followed during its use in laboratory settings.

Mécanisme D'action

The mechanism of action of 3-aminophenylboronic acid hydrochloride primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the compound acts as a boronic acid derivative that reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparaison Avec Des Composés Similaires

4-Aminophenylboronic Acid Hydrochloride: Similar in structure but with the amino group in the para position.

2-Aminophenylboronic Acid Hydrochloride: Similar in structure but with the amino group in the ortho position.

Uniqueness: 3-Aminophenylboronic acid hydrochloride is unique due to its meta-substituted amino group, which influences its reactivity and the types of reactions it can undergo. This positional difference can affect the electronic properties and steric hindrance, making it suitable for specific applications in organic synthesis .

Activité Biologique

3-Aminophenylboronic acid hydrochloride (APBA) is a boronic acid derivative that exhibits significant biological activity, particularly in the fields of biosensing and drug delivery. This compound's ability to form reversible covalent bonds with diols makes it a versatile tool in various biomedical applications, including bacterial detection and glucose-responsive systems.

- Molecular Formula : C₆H₉BClNO₂

- Molecular Weight : 173.40 g/mol

- CAS Number : 85006-23-1

APBA interacts with diol-containing molecules, such as sugars and glycoproteins, through boronate ester formation. This interaction is crucial for its applications in biosensing and drug delivery systems.

Applications in Biosensing

-

Bacterial Detection :

- APBA has been incorporated into colorimetric sensors using gold nanoparticles (AuNPs) to detect bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism relies on the aggregation of AuNPs upon binding to bacterial surfaces, leading to a detectable color change.

- Key Findings :

-

Glucose Sensing :

- APBA-modified hyaluronic acid exhibits glucose-responsive gelation properties. The presence of glucose induces gelation by forming crosslinks through reversible binding to the boronic acid sites.

- Experimental Results :

Case Study 1: Bacterial Detection Using AuNPs

A study demonstrated the effectiveness of APBA-conjugated AuNPs for detecting bacterial infections. The system showed high sensitivity and specificity due to the unique binding properties of APBA with bacterial saccharides.

| Bacteria Type | Concentration (CFU/mL) | Color Change Observed | Time to Detection |

|---|---|---|---|

| E. coli | 4.5 x 10⁷ | Red to Blue | 15 hours |

| S. aureus | 1.2 x 10⁹ | Immediate Purple | Immediate |

Case Study 2: Glucose-Responsive Hydrogels

In another study, APBA-modified hyaluronic acid was utilized to create hydrogels that respond to glucose levels, which is particularly useful for diabetes management.

| Glucose Concentration (mM) | Response Type |

|---|---|

| 5–20 | Gelation |

| >80 | Solation |

Research Findings

Research indicates that APBA's ability to form stable complexes with diols enhances its utility in various biomedical applications:

- Biosensors : The binding affinity of APBA for saccharides allows for sensitive detection methods in clinical diagnostics.

- Drug Delivery : Its biocompatibility and responsiveness to biological stimuli make it suitable for targeted drug delivery systems.

Propriétés

IUPAC Name |

(3-aminophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,9-10H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMHZZHJIBUPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85006-23-1 | |

| Record name | 3-Aminophenylboronic acid hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85006-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Aminophenylboronic acid hydrochloride in the presented research?

A1: The research [] focuses on creating a polymer surface that changes its wettability (how much a liquid spreads on it) depending on the presence of specific sugars (saccharides). This compound is not the primary focus of the study. Instead, it serves as a precursor for synthesizing a more complex molecule, 3-arylamido phenylboronic acid (PBA). This PBA molecule is a key component incorporated into the polymer, contributing to its sugar-sensing properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.